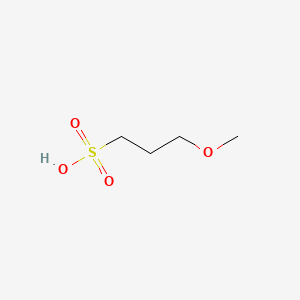
1,1'-Biphenyl, 2,2',3,4',5',6-hexachloro-4-(methylsulfonyl)-
Übersicht
Beschreibung
1,1'-Biphenyl, 2,2',3,4',5',6-hexachloro-4-(methylsulfonyl)- (1,1'-Biphenyl-2,2',3,4',5',6-Hexachloro-4-Methylsulfonyl) is a synthetic organic compound that is used in a variety of scientific applications. It is a synthetic compound with a molecular weight of 602.85 g/mol and a molecular formula of C17H11Cl6O2S. It is a colorless solid and has a melting point of 170-173°C. It is soluble in chloroform and ethanol and insoluble in water.
Wissenschaftliche Forschungsanwendungen
Environmental Science: Persistent Organic Pollutants (POPs) Analysis
This compound is structurally related to polychlorinated biphenyls (PCBs), which are classified as POPs. It can be used as a reference material for the identification and quantification of PCBs in environmental samples. The high chlorine content and stability make it an ideal candidate for studying the long-term environmental impact of chlorinated compounds .
Analytical Chemistry: Chromatography Standards
In analytical chemistry, particularly in gas chromatography and high-performance liquid chromatography, this compound serves as a standard for calibrating instruments. Its unique molecular structure allows for the testing of chromatographic methods’ efficiency in separating complex mixtures .
Material Science: Flame Retardants
The hexachlorinated biphenyl structure of the compound suggests potential use as a flame retardant. Research into its thermal properties could lead to applications in enhancing fire resistance in polymers and textiles .
Toxicology: Toxicity Studies
Due to its structural similarity to known toxic compounds, it can be used in toxicological studies to understand the effects of chlorinated biphenyls on biological systems. This research is crucial for assessing the risks associated with exposure to similar environmental contaminants .
Pharmaceutical Research: Metabolite Analogs
The compound’s methylsulfonyl group is of interest in pharmaceutical research. It can be used to synthesize metabolite analogs, aiding in the study of drug metabolism and the development of new medications with improved efficacy and safety profiles .
Chemical Engineering: Process Optimization
In chemical engineering, this compound can be used to optimize processes involving chlorination reactions. Its complex structure provides a challenge for reaction engineering, catalysis, and process control studies .
Organic Synthesis: Synthetic Intermediate
The compound can act as an intermediate in the synthesis of more complex organic molecules. Its reactivity under various conditions can be studied to develop new synthetic routes for organic compounds .
Biochemistry: Enzyme Inhibition Studies
Research into the biochemical interactions of this compound could lead to insights into enzyme inhibition mechanisms. This is particularly relevant for enzymes that interact with chlorinated aromatic compounds, which could have implications for understanding metabolic pathways and designing inhibitors .
Eigenschaften
IUPAC Name |
1,3,4-trichloro-5-methylsulfonyl-2-(2,4,5-trichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl6O2S/c1-22(20,21)10-4-9(17)11(13(19)12(10)18)5-2-7(15)8(16)3-6(5)14/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGAUWQDQUNCYKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C(=C1Cl)Cl)C2=CC(=C(C=C2Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60151527 | |
| Record name | 1,1'-Biphenyl, 2,2',3,4',5',6-hexachloro-4-(methylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60151527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-Biphenyl, 2,2',3,4',5',6-hexachloro-4-(methylsulfonyl)- | |
CAS RN |
116806-76-9 | |
| Record name | 4-(Methylsulfonyl)-PCB 149 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116806-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1'-Biphenyl, 2,2',3,4',5',6-hexachloro-4-(methylsulfonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116806769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Biphenyl, 2,2',3,4',5',6-hexachloro-4-(methylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60151527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



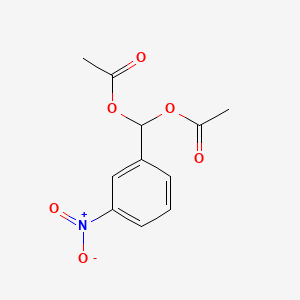





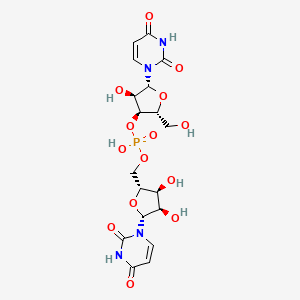
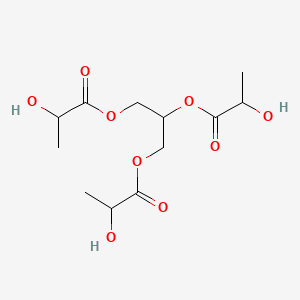


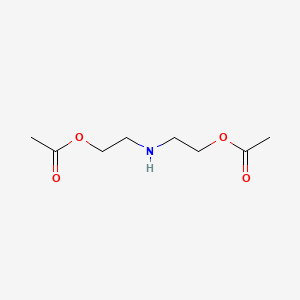
![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl 2-ethylhexanoate](/img/structure/B1615110.png)

